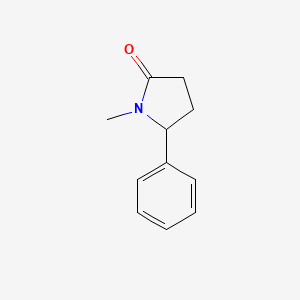

1-Methyl-5-phenylpyrrolidin-2-one

Description

Propriétés

Numéro CAS |

54520-83-1 |

|---|---|

Formule moléculaire |

C11H13NO |

Poids moléculaire |

175.23 g/mol |

Nom IUPAC |

1-methyl-5-phenylpyrrolidin-2-one |

InChI |

InChI=1S/C11H13NO/c1-12-10(7-8-11(12)13)9-5-3-2-4-6-9/h2-6,10H,7-8H2,1H3 |

Clé InChI |

CUEHCKZHRICMFY-UHFFFAOYSA-N |

SMILES canonique |

CN1C(CCC1=O)C2=CC=CC=C2 |

Origine du produit |

United States |

Méthodes De Préparation

Mechanism and Reaction Design

The donor–acceptor (DA) cyclopropane strategy, pioneered by recent advances in strained-ring chemistry, provides a direct route to 1,5-disubstituted pyrrolidin-2-ones. For 1-methyl-5-phenylpyrrolidin-2-one, cyclopropanes bearing a phenyl donor and ester acceptor groups undergo nickel perchlorate-catalyzed ring-opening with methylamine (Figure 1). The reaction proceeds via nucleophilic attack at the cyclopropane’s electrophilic carbon, forming a γ-amino ester intermediate. Subsequent lactamization under acidic conditions (e.g., acetic acid/toluene reflux) yields the pyrrolidinone core, followed by dealkoxycarbonylation to remove ester substituents.

Key Reaction Parameters

- Catalyst : Ni(ClO4)₂·6H₂O (10 mol%)

- Solvent : Dichloromethane (DCM) at 0°C→25°C

- Amine : Methylamine (2.0 equiv)

- Post-treatment : Acetic acid-mediated cyclization (110°C, 12 h)

Scope and Limitations

This method accommodates diverse DA cyclopropanes, including those with heteroaromatic donors (e.g., furyl, thienyl). However, sterically hindered cyclopropanes (e.g., ortho-substituted aryl groups) exhibit reduced reactivity, with yields dropping to ≤50%. Scalability is demonstrated at the 3 mmol scale, achieving 79–90% isolated yields for analogs.

| Cyclopropane Donor | Amine | Yield (%) | Diastereomeric Ratio |

|---|---|---|---|

| Phenyl | Methylamine | 92 | 1:1 |

| 4-Methoxyphenyl | Methylamine | 85 | 1.5:1 |

| 2-Furyl | Methylamine | 78 | 1:1 |

Table 1. Selected examples of DA cyclopropane reactions for 1-methyl-5-arylpyrrolidin-2-ones.

Multi-Step Synthesis via Pyrrolidone Intermediates

Condensation–Cyclization Sequence

A modular approach involves the condensation of methylamine with β-keto esters, followed by cyclization. For instance, ethyl 2-oxo-4-phenylbutanoate reacts with methylamine in cyclohexane under reflux, forming a β-enamino ester. Acid-catalyzed cyclization (12 M HCl/acetic acid, 93 h) generates the pyrrolidine-2,3-dione intermediate, which undergoes borane-mediated reduction to afford the target lactam.

Critical Steps

Functional Group Interconversions

The 3-hydroxypyrrolidin-2-one intermediate serves as a versatile precursor:

- Mesylation–Cyanidation : Treatment with mesyl chloride and triethylamine, followed by sodium cyanide displacement, introduces a cyano group at C(3).

- Fluorination : DAST-mediated fluorination of the 3-ol yields 3-fluoro derivatives, though competing elimination limits yields to 57%.

Challenges :

- Multi-step purification (column chromatography required for cyanidation)

- Moderate overall yields (32–42% over four steps)

Microwave-Assisted Cyclization Strategies

Accelerated Ring Formation

Microwave irradiation significantly reduces reaction times for pyrrolidinone synthesis. A representative protocol involves heating N-methyl-4-phenyl-2-azetidinone with catalytic p-toluenesulfonic acid (PTSA) in DMF at 150°C (15 min), achieving 88% conversion. This method circumvents traditional thermal degradation issues and enhances reproducibility.

Advantages :

- Time Efficiency : 15 min vs. 12–24 h conventional heating

- Greener Profile : Reduced solvent volumes (5 mL/mmol)

Substrate Compatibility

Aliphatic and electron-deficient aryl groups tolerate microwave conditions, though strongly electron-donating substituents (e.g., -NMe₂) necessitate lower temperatures (100°C) to prevent decomposition.

Comparative Analysis of Methodologies

| Method | Yield (%) | Time | Scalability | Key Advantage |

|---|---|---|---|---|

| DA Cyclopropane | 85–92 | 24–48 h | High | One-pot, minimal purification |

| Multi-Step Functionalization | 32–79 | 5–7 d | Moderate | Versatile intermediate modification |

| Microwave Cyclization | 75–88 | 15–30 min | High | Rapid, energy-efficient |

Table 2. Performance metrics of synthetic routes to 1-methyl-5-phenylpyrrolidin-2-one.

Analyse Des Réactions Chimiques

1-Methyl-5-phenylpyrrolidin-2-one undergoes several types of chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of various oxidized derivatives.

Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced products.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups under specific conditions.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and catalysts for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

1-Methyl-5-phenylpyrrolidin-2-one has a wide range of applications in scientific research:

Chemistry: It serves as a versatile intermediate in the synthesis of various bioactive molecules.

Biology: The compound is used in the study of biological pathways and mechanisms due to its structural similarity to naturally occurring compounds.

Medicine: It has potential therapeutic applications, including antimicrobial, anticancer, and anti-inflammatory activities

Industry: The compound is utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 1-Methyl-5-phenylpyrrolidin-2-one involves its interaction with specific molecular targets and pathways. The compound can modulate the activity of enzymes and receptors, leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting its therapeutic effects .

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

The following analysis compares 1-methyl-5-phenylpyrrolidin-2-one with other pyrrolidinone derivatives, focusing on structural modifications, substituent effects, and inferred physicochemical properties.

1-Benzyl-5-pentoxypyrrolidin-2-one (CAS 136410-31-6)

- Structure : Features a benzyl group at the 1-position and a pentoxy chain at the 5-position.

- Molecular Formula: C₁₈H₂₅NO₂.

- The pentoxy substituent introduces flexibility and ether oxygen atoms, which may increase solubility in nonpolar solvents.

- Applications : Likely used in drug discovery for modifying pharmacokinetic profiles .

5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one (CAS 65084-17-5)

- Structure : Contains a hydroxy group at the 5-position and a phenylethyl group at the 1-position.

- Molecular Formula: C₁₃H₁₅NO₂.

- Key Differences :

- The hydroxy group enables hydrogen bonding, increasing aqueous solubility compared to the phenyl-substituted analog.

- The phenylethyl group adds steric bulk, which may hinder rotational freedom and influence receptor binding.

- Applications: Potential use in chiral synthesis or as a metabolite in pharmaceutical studies .

5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one (CAS 6139-29-3)

- Structure : Substituted with ethyl and 4-methoxyphenyl groups at the 5-position.

- Molecular Formula: C₁₃H₁₇NO₂.

- Key Differences: The 4-methoxyphenyl group introduces electron-donating methoxy substituents, altering electronic properties and enhancing stability under acidic conditions.

- Applications : Likely explored for its aromatic interactions in material science or medicinal chemistry .

5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one (CAS 1021-39-2)

- Structure: Contains an amino and methanesulfonyl group on the phenyl ring at the 5-position.

- Molecular Formula : C₁₁H₁₄N₂O₃S.

- The amino group provides a site for further functionalization (e.g., conjugation or salt formation).

- Applications : Likely used as a sulfonamide precursor or kinase inhibitor scaffold .

(5S)-3-Hydroxy-1-methyl-5-(pyridin-3-yl)pyrrolidin-2-one (CAS 34834-67-8)

- Structure : Features a pyridinyl group at the 5-position and a hydroxy group at the 3-position.

- Molecular Formula : C₁₀H₁₂N₂O₂.

- Key Differences :

- The pyridinyl group introduces basicity and metal-coordination capabilities absent in phenyl-substituted analogs.

- The hydroxy group at the 3-position may participate in intramolecular hydrogen bonding, stabilizing specific conformations.

- Applications: Potential relevance in nicotine metabolite studies (e.g., hydroxycotinine derivatives) .

Structural and Functional Trends

Substituent Effects on Physicochemical Properties

| Compound | Key Substituents | Polarity | Lipophilicity | Reactivity Hotspots |

|---|---|---|---|---|

| 1-Methyl-5-phenylpyrrolidin-2-one | Phenyl, methyl | Moderate | High | Lactam ring, aromatic ring |

| 1-Benzyl-5-pentoxypyrrolidin-2-one | Benzyl, pentoxy | Low | Very high | Ether oxygen, benzyl group |

| 5-Hydroxy-1-(1-phenylethyl)pyrrolidin-2-one | Phenylethyl, hydroxy | High | Moderate | Hydroxy group |

| 5-Ethyl-5-(4-methoxyphenyl)pyrrolidin-2-one | Ethyl, methoxyphenyl | Moderate | High | Methoxy group |

| 5-(2-Amino-5-methanesulfonylphenyl)pyrrolidin-2-one | Amino, methanesulfonyl | High | Low | Sulfonyl, amino groups |

Q & A

Basic Synthesis

Q: What are the recommended methods for synthesizing 1-Methyl-5-phenylpyrrolidin-2-one with high enantiomeric purity? A: Enantioselective synthesis typically employs chiral catalysts or auxiliaries. For pyrrolidinone derivatives, a Michael addition followed by cyclization is common. For example, using (R)- or (S)-proline derivatives as chiral templates can induce asymmetry during ring closure. Post-synthesis purification via chiral chromatography or crystallization with resolving agents (e.g., tartaric acid derivatives) ensures high enantiomeric excess. Reaction conditions (temperature, solvent polarity) must be optimized to minimize racemization during cyclization .

Structural Characterization

Q: Which spectroscopic and crystallographic techniques are most effective for characterizing the molecular structure of 1-Methyl-5-phenylpyrrolidin-2-one? A:

- NMR : - and -NMR confirm substituent positions and ring conformation. Nuclear Overhauser Effect (NOE) experiments resolve spatial proximity of methyl and phenyl groups.

- X-ray crystallography : Single-crystal analysis using SHELXL (via the SHELX suite) refines bond lengths, angles, and torsion angles. High-resolution data (<1.0 Å) enables precise electron density mapping, critical for distinguishing pseudosymmetry in the pyrrolidinone ring .

- IR/Raman : Identify carbonyl (C=O) stretching vibrations (~1680–1720 cm) and ring puckering modes .

Advanced Conformational Analysis

Q: How can Cremer-Pople puckering parameters be applied to analyze the conformational flexibility of the pyrrolidinone ring in 1-Methyl-5-phenylpyrrolidin-2-one? A: Cremer-Pople coordinates (, , ) quantify ring non-planarity. For five-membered rings:

Calculate the total puckering amplitude :

where and are Fourier coefficients derived from atomic displacements perpendicular to the mean ring plane.

Phase angles (, ) describe puckering modes (e.g., envelope, twist). For substituted pyrrolidinones, steric effects from the methyl and phenyl groups often stabilize C-envelope or half-chair conformations. Molecular dynamics simulations (MD) or quantum mechanics (QM) can validate experimental data from X-ray or NMR .

Crystallographic Data Contradictions

Q: What strategies resolve electron density map contradictions during X-ray refinement of 1-Methyl-5-phenylpyrrolidin-2-one derivatives? A:

- Twinned data : Use SHELXL's TWIN/BASF commands to model twin domains. Verify with Hooft parameter (|y| < 0.05 indicates reliable refinement).

- Disorder modeling : Split methyl/phenyl groups into multiple positions with occupancy refinement. Restrain bond distances/angles using DFIX/SADI instructions.

- Validation tools : Check R discrepancies (<5% difference from R) and ADDSYM in PLATON to detect missed symmetry .

Structure-Activity Relationship (SAR) Design

Q: How to design SAR studies for 1-Methyl-5-phenylpyrrolidin-2-one derivatives targeting cannabinoid receptors? A:

Scaffold modification : Introduce substituents at C-3/C-4 to probe steric/electronic effects. For example, fluorination at C-5 enhances metabolic stability.

Biological assays : Radiolabeling (e.g., ) of the methyl group enables receptor binding affinity measurements via autoradiography.

Pharmacophore mapping : Overlay derivatives' conformations (from MD/QM) with receptor co-crystal structures to identify critical interactions (e.g., hydrogen bonding at the carbonyl group) .

Computational Modeling

Q: What computational methods complement experimental data in predicting the pharmacological profile of 1-Methyl-5-phenylpyrrolidin-2-one analogs? A:

- Docking simulations : AutoDock Vina or Glide predicts binding poses in receptor active sites. Prioritize derivatives with high docking scores (<−8 kcal/mol).

- ADMET prediction : QikProp or SwissADME estimates bioavailability (%HIA >80%), blood-brain barrier permeability (logBB >0.3), and CYP450 inhibition risks.

- Free energy perturbation (FEP) : Quantifies binding affinity changes (ΔΔG) for substituent modifications. Validate with isothermal titration calorimetry (ITC) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.